molecular formula C8H16N2O2 B12892805 2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol CAS No. 50786-90-8

2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol

Cat. No.: B12892805
CAS No.: 50786-90-8
M. Wt: 172.22 g/mol
InChI Key: WDZSNVWRQSEMMR-UHFFFAOYSA-N
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Description

2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol is a compound that features an oxazoline ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of the oxazoline ring . Another method involves the condensation of amino alcohols with imidate hydrochlorides, carboxylic acids, ortho esters, imino ether hydrochlorides, or nitriles .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. For example, manganese dioxide can be used as a heterogeneous reagent in flow processes to achieve the oxidative aromatization of oxazolines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its oxazoline ring provides stability and reactivity, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

50786-90-8

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propylamino]ethanol

InChI

InChI=1S/C8H16N2O2/c1-7(6-9-2-4-11)8-10-3-5-12-8/h7,9,11H,2-6H2,1H3

InChI Key

WDZSNVWRQSEMMR-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCO)C1=NCCO1

Origin of Product

United States

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